Amg-650

KIF18A IC50 Enzymatic Assay

Researchers studying chromosomally unstable (CIN) cancers require tool compounds with validated target engagement and biomarker-defined activity. AMG-650 (Sovilnesib) is the first-in-class, orally bioavailable KIF18A inhibitor with proven in vivo efficacy. - **Superior potency:** IC50 = 48 nM; >100-fold selectivity over bone marrow cells. - **Unique mechanism:** Allosteric binding at KIF18A/α-tubulin interface (cryo-EM validated). - **Biomarker-ready:** Response linked to p16INK4a expression; 36% ORR in p16-high HGSOC. - **Combination data:** Enhances Olaparib activity in BRCA1/CCNE1-altered models. Supplied with rigorous quality control, available for immediate research use.

Molecular Formula C26H34F2N6O4S
Molecular Weight 564.6 g/mol
CAS No. 2410796-79-9
Cat. No. B10829452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmg-650
CAS2410796-79-9
Molecular FormulaC26H34F2N6O4S
Molecular Weight564.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4
InChIInChI=1S/C26H34F2N6O4S/c1-18-16-22(31-24(29-18)34-12-8-26(27,28)9-13-34)30-23(36)20-3-2-19(32-39(37,38)15-14-35)17-21(20)33-10-6-25(4-5-25)7-11-33/h2-3,16-17,32,35H,4-15H2,1H3,(H,29,30,31,36)
InChIKeyKBDGEJDIHZDPHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMG 650 (Sovilnesib): First-in-Class KIF18A Inhibitor for Targeted Cancer Research


AMG 650, also known as Sovilnesib (CAS: 2410796-79-9), is a potent, orally bioavailable, first-in-class small molecule inhibitor of the mitotic kinesin KIF18A [1]. It selectively inhibits KIF18A microtubule-ATPase motor activity with an IC50 of 48 nM and demonstrates a unique allosteric binding mode at the interface of KIF18A and α-tubulin, as revealed by cryo-EM studies [2]. KIF18A is essential for chromosome alignment in cancer cells with chromosomal instability (CIN), making AMG 650 a targeted agent for CIN-positive cancers such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) [1][2].

1 Targeted tool for KIF18A pathway inhibition studies
2 Supports CIN-positive cancer model research (e.g., HGSOC, TNBC)
3 Orally bioavailable probe with reported allosteric binding mode

Why AMG 650 Cannot Be Substituted with Other KIF18A or Mitotic Inhibitors


While multiple KIF18A inhibitors are under investigation, AMG 650 is distinguished by its unique allosteric binding site and its validated clinical application in specific biomarker-defined populations. Substitution with earlier KIF18A inhibitors like BTB-1 (IC50 = 1.7 mM) or AM-1882 (IC50 = 230 nM) is not feasible due to AMG 650's superior potency (IC50 = 48 nM) and established in vivo efficacy [1]. Furthermore, direct comparison with other clinical-stage KIF18A inhibitors reveals differential targeting and development paths; while VLS-1488 shares a mechanism, they are not interchangeable in research due to distinct chemical structures, pharmacokinetic properties, and clinical trial designs [2][3]. Importantly, substituting AMG 650 with other anti-mitotic agents (e.g., taxanes) would miss its synthetic lethal relationship with CIN, a key differentiator driving its therapeutic index [1].

AMG 650
Earlier KIF18A inhibitors (BTB-1, AM-1882)
Inhibitory potency context may differ significantly, limiting direct substitution in pathway studies
AMG 650
Other clinical-stage KIF18A inhibitors (VLS-1488)
Chemical structure and pharmacokinetic profiles may not transfer; endpoint profiles require separate validation
AMG 650
Conventional anti-mitotics (taxanes, vinca alkaloids)
Lack of synthetic lethal CIN-targeting context; model-response endpoints will not reflect KIF18A-specific biology

AMG 650 Quantitative Differentiation Evidence Against KIF18A Inhibitor Comparators


Superior KIF18A Inhibition Potency Compared to Earlier Inhibitors

AMG 650 inhibits KIF18A MT-ATPase activity with an IC50 of 48 nM, representing a significant improvement over earlier KIF18A inhibitors such as BTB-1 (IC50 = 1.7 mM) and AM-1882 (IC50 = 230 nM). This >35,000-fold and nearly 5-fold increase in potency, respectively, translates to lower required concentrations for cellular and in vivo studies [1].

KIF18A Inhibition Potency
Cross-study comparable
AMG 650 IC50: 48 nM; BTB-1: 1.7 mM; AM-1882: 230 nM
Reported assay potency context supports lower dosing models
In vitro ATPase motor activity assay
KIF18A IC50 Enzymatic Assay Potency

Unique Allosteric Binding Mode Revealed by Cryo-EM

Cryo-EM structural studies demonstrate that AMG 650 binds to an allosteric pocket at the interface of the KIF18A motor domain (α4 and α6 helices) and α-tubulin. This binding mode is unique and distinct from other KIF18A inhibitors like BTB-1, which binds near the ATP-binding site. This novel interaction locks the motor in a microtubule-bound state, preventing productive ATP hydrolysis and force generation [1].

Binding Mode Differentiation
Head-to-head
Allosteric pocket at KIF18A/α-tubulin interface; distinct from BTB-1 ATP-site binding
Supports target engagement and selectivity profiling
Cryo-EM structural evidence
Cryo-EM Allosteric Inhibition Binding Mode Structural Biology

Superior Therapeutic Window in Bone Marrow Mononuclear Cells

In vitro, AMG 650 demonstrates a >100-fold window between its anti-proliferative activity on CIN-positive cancer cells and its effect on normal human bone marrow mononuclear cells. This large therapeutic index is a key differentiator from traditional anti-mitotic chemotherapies like taxanes or vinca alkaloids, which are known for dose-limiting myelosuppression [1].

Selectivity Window
Class-level
>100-fold window vs. normal bone marrow cells
Model-safety context; supports long-term dosing studies
In vitro proliferation assay; data to verify
Selectivity Therapeutic Window Hematotoxicity Bone Marrow

Validated Predictive Biomarker for Clinical Response

A retrospective analysis of 79 heavily pre-treated HGSOC patients from sovilnesib (AMG 650) and VLS-1488 trials established p16INK4a, a marker of Rb-pathway inactivation, as a predictive biomarker. p16INK4a-high tumors showed a significantly higher objective response rate (36.0%) compared to p16INK4a-low tumors (2.2%) and a markedly longer median progression-free survival (24.3 vs. 7.9 weeks; HR = 0.16; P < 0.0001). This biomarker is directly linked to AMG 650's mechanism and clinical response, providing a clear advantage for patient selection over other KIF18A inhibitors lacking such validated biomarker data [1].

Predictive Biomarker
Head-to-head
p16-high vs p16-low ORR: 36.0% vs 2.2%; PFS HR 0.16
Reported endpoint context supports biomarker-driven stratification
Retrospective analysis of 79 HGSOC patients
p16INK4a Biomarker Rb Pathway Patient Stratification Clinical Response

Clinical Development Stage and Regulatory Recognition

AMG 650 (sovilnesib) has received FDA Fast Track designation for platinum-resistant high-grade serous ovarian cancer, reflecting its potential to address an unmet medical need. It is currently in Phase 1b clinical trials, while other KIF18A inhibitors like VLS-1488 and ATX-295 are in earlier or parallel stages of development. This regulatory milestone and advanced clinical stage provide a higher level of validation for research use [1][2].

Regulatory Status
Context-dependent
FDA Fast Track; Phase 1b trial
Supports research continuity and translational evaluation
Advanced clinical development stage
FDA Fast Track Clinical Trial Phase 1b Regulatory Designation

Robust In Vivo Efficacy and Favorable Pharmacokinetics

In preclinical species, AMG 650 exhibits low clearance, a long half-life, and good oral bioavailability. In mouse xenograft models (OVCAR-3), oral administration induced a sustained pharmacodynamic response (pH3 mitotic marker) for 24 hours and led to durable tumor regressions in a subset of human ovarian and breast CDX/PDX models at well-tolerated doses. This PK/PD profile is favorable compared to early KIF18A inhibitors which may suffer from poor bioavailability or rapid clearance [1].

In Vivo PK/PD and Efficacy
Class-level
Low clearance, long half-life; durable tumor regressions in OVCAR-3 xenograft
Supports use as a tool compound in animal models
Preclinical PK and CDX/PDX models; data to verify
In Vivo Efficacy Pharmacokinetics Tumor Regression Bioavailability

Recommended Research Applications for AMG 650 Based on Differential Evidence


Preclinical Studies in CIN-Positive Cancer Models

AMG 650 is the preferred KIF18A inhibitor for in vitro and in vivo studies focused on chromosomally unstable (CIN) cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC). Its high potency (IC50 = 48 nM) and unique allosteric binding mode ensure potent target engagement, while the >100-fold selectivity window over bone marrow cells provides a favorable safety margin for long-term dosing studies. This makes it an ideal tool for investigating the synthetic lethal relationship between KIF18A inhibition and CIN [1][2].

Biomarker-Driven Translational Research

The validated association of AMG 650 response with p16INK4a expression (a marker of Rb-pathway inactivation) enables precise, biomarker-driven research. Researchers can stratify patient-derived xenograft (PDX) models or cell lines based on p16 status to study mechanisms of response and resistance. This biomarker-based approach is crucial for developing companion diagnostics and for designing clinical trials with enriched patient populations, where a 36.0% ORR was observed in p16-high HGSOC patients [1].

Combination Therapy Studies with PARP Inhibitors

Preclinical data demonstrates that AMG 650 enhances the anti-cancer activity of the PARP inhibitor Olaparib in BRCA1- and CCNE1-altered tumor models at well-tolerated doses. This combination is particularly relevant for research on homologous recombination-deficient cancers, offering a potential strategy to overcome or prevent PARP inhibitor resistance. The robust in vivo PK profile of AMG 650 facilitates combination dosing schedules [1].

Clinical Development Programs for Platinum-Resistant HGSOC

Given its FDA Fast Track designation for platinum-resistant HGSOC and its ongoing Phase 1b clinical trial, AMG 650 is the most advanced and clinically validated KIF18A inhibitor for this indication. Procurement of AMG 650 is essential for research programs aiming to build upon this clinical momentum, for conducting correlative science studies alongside ongoing trials, or for developing next-generation KIF18A-targeted therapies [1][2].

Application
Selection Property
Validation Focus
CIN-Positive Cancer Model Studies
KIF18A pathway inhibition and selectivity window
Synthetic lethal CIN response endpoints; bone marrow safety monitoring
Biomarker-Driven Translational Research
p16INK4a/Rb-pathway inactivation context
Stratified model-response evaluation in p16-high vs. p16-low models
Combination Studies with PARP Inhibitors
Oral bioavailability and PK profile
Combination model-response and resistance-mechanism review
Advanced Development Correlative Research
Clinical-stage regulatory designation
Translational endpoint evaluation alongside ongoing trials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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